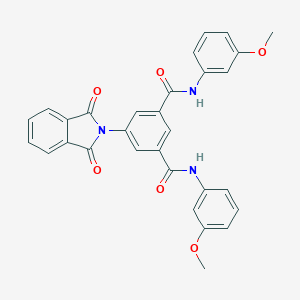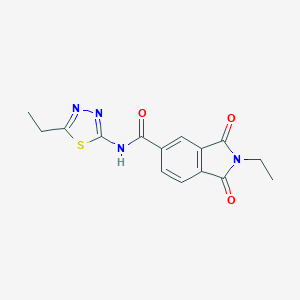![molecular formula C22H15NO7S B303152 4-{[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B303152.png)
4-{[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MDL-73811 and is a member of the sulfonamide family of compounds.
Mecanismo De Acción
The mechanism of action of 4-{[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid involves the inhibition of various enzymes and receptors. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
4-{[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by inhibiting the activity of HDACs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-{[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid in lab experiments include its high potency and specificity towards its target enzymes and receptors. However, the limitations of using this compound include its low solubility in water and its potential toxicity towards non-target cells.
Direcciones Futuras
There are several future directions for the research on 4-{[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid. One direction is to further investigate its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential in the regulation of gene expression and epigenetic modifications. Lastly, the development of more efficient synthesis methods and derivatives of this compound could lead to the discovery of new therapeutic agents.
Métodos De Síntesis
The synthesis of 4-{[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid involves the reaction of 2-(2-methoxyphenyl)glyoxylic acid with phthalic anhydride and sulfuric acid. The resulting product is then treated with sodium hydroxide to obtain the final product. The yield of this synthesis method is around 50%.
Aplicaciones Científicas De Investigación
4-{[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid has been extensively studied in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has shown potential in the treatment of cancer, inflammation, and neurodegenerative diseases. It has also been used as a tool compound to study the mechanism of action of various enzymes and receptors.
Propiedades
Nombre del producto |
4-{[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid |
|---|---|
Fórmula molecular |
C22H15NO7S |
Peso molecular |
437.4 g/mol |
Nombre IUPAC |
4-[2-(2-methoxyphenyl)-1,3-dioxoisoindol-5-yl]sulfonylbenzoic acid |
InChI |
InChI=1S/C22H15NO7S/c1-30-19-5-3-2-4-18(19)23-20(24)16-11-10-15(12-17(16)21(23)25)31(28,29)14-8-6-13(7-9-14)22(26)27/h2-12H,1H3,(H,26,27) |
Clave InChI |
WHEWHVWWGIJYBD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)C(=O)O |
SMILES canónico |
COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B303069.png)
![4-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B303070.png)
![Bis[4-(1,3-benzothiazol-2-yl)phenyl] ether](/img/structure/B303071.png)

![5-(1,3-benzothiazol-2-yl)-2-[3-(1,3-benzothiazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303074.png)
![3-methyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B303075.png)
![N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B303076.png)



![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B303085.png)
![2-ethyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303087.png)
![4-({[(2,6-Dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B303090.png)
